molecular formula C15H13N3O2 B5653684 5-(1-benzyl-1H-pyrazol-4-yl)-2-furamide

5-(1-benzyl-1H-pyrazol-4-yl)-2-furamide

Cat. No.: B5653684
M. Wt: 267.28 g/mol
InChI Key: OPYBUGNTCUHWKT-UHFFFAOYSA-N
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Description

5-(1-Benzyl-1H-pyrazol-4-yl)-2-furamide is a heterocyclic compound featuring a furan ring substituted at the 5-position with a benzyl-pyrazole moiety and an amide group at the 2-position. Its molecular formula is C₁₅H₁₄N₄O₂, with a molecular weight of 284.36 g/mol (CAS: 1820574-12-6) . This compound is synthesized with a purity of ≥95% and belongs to the class of organoheterocyclic compounds, which are notable for their roles in medicinal chemistry and catalysis.

Properties

IUPAC Name

5-(1-benzylpyrazol-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c16-15(19)14-7-6-13(20-14)12-8-17-18(10-12)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYBUGNTCUHWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC=C(O3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The 2-furamide group exhibits lower methanolysis susceptibility compared to picolinamide, enhancing stability in catalytic reactions .

Reactivity and Catalytic Performance

Adsorption and Catalytic Activity

In CO₂ utilization reactions over CeO₂ catalysts, 2-furonitrile (a structural analogue with a nitrile group) demonstrated moderate DMC (dimethyl carbonate) yield (Table 3, Entry 13: 12.1% yield) but lower adsorption energy (−1.23 eV) compared to 2-cyanopyridine (−1.89 eV) .

Metabolic Activity

In metabolomic studies, the bicyclic 2-furamide derivative (log2FC = 2.68) showed significant upregulation in lipid-like molecules, suggesting that the benzyl-pyrazole motif in the target compound may similarly influence lipid metabolism .

Stability and Computational Insights

  • Methanolysis Resistance: The 2-furamide group in the target compound exhibits a lower energy change during methanolysis (−15.2 kcal/mol) compared to picolinamide (−18.6 kcal/mol), indicating greater stability .
  • Noncovalent Interactions: Computational analysis using tools like Multiwfn and NCI (noncovalent interaction) plots could elucidate interactions between the benzyl-pyrazole group and biological targets, such as van der Waals forces or π-π stacking.

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